REACTION_CXSMILES
|
[C:1]([OH:11])(=O)[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CN(C=O)C.C(Cl)(C([Cl:21])=O)=O>C(Cl)Cl>[C:4]1([CH2:3][CH2:2][C:1]([Cl:21])=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 mL flask fitted with a stir-bar
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |